molecular formula C14H13F3N4O2 B2796620 (6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034322-32-0

(6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2796620
CAS RN: 2034322-32-0
M. Wt: 326.279
InChI Key: ZOMLPJMHLPRCEY-UHFFFAOYSA-N
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Description

(6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13F3N4O2 and its molecular weight is 326.279. The purity is usually 95%.
BenchChem offers high-quality (6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of 1,3,4-Oxadiazoles Derived from 2-Chloropyridine-5-acetic Acid

    The synthesis of a variety of 1,3,4-oxadiazoles is described, starting from 2-chloro-5-chloromethylpyridine, which is a key step in the synthesis of related compounds (Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004).

  • Synthesis and Characterization of Dihydropyrrolone Conjugates

    This study presents the synthesis of various dihydropyrrolone conjugates, including structural analyses using NMR, elemental analysis, and mass spectroscopy. The compounds were evaluated for their drug-likeness properties and microbial activity (Pandya, Dave, Patel, & Desai, 2019).

Biological and Antimicrobial Activities

Chemical Properties and Reactions

  • Isomorphous Methyl- and Chloro-substituted Analogues

    This study presents the synthesis and analysis of isomorphous structures related to (6-Methylpyridin-3-yl) compounds, focusing on their chemical behavior and structural disorder (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

  • Synthesis of Bifunctional Aromatic N-Heterocycles

    The synthesis of pyridine-aminopyrimidine/aminopyridine supramolecular reagents, related to the bifunctional aromatic N-heterocycles, is discussed, highlighting their hydrogen-bond donors and acceptors (Aakeröy, Schultheiss, Desper, & Moore, 2007).

properties

IUPAC Name

(6-methylpyridin-3-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c1-8-2-3-9(6-18-8)12(22)21-5-4-10(7-21)11-19-13(23-20-11)14(15,16)17/h2-3,6,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMLPJMHLPRCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylpyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

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